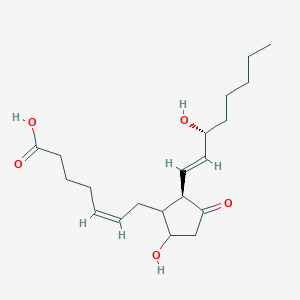
15(R)-Prostaglandin D2
描述
15®-Prostaglandin D2 is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, and they play crucial roles in various biological processes, including inflammation, immune responses, and regulation of blood flow. 15®-Prostaglandin D2 is a stereoisomer of Prostaglandin D2, distinguished by the specific configuration of its hydroxyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15®-Prostaglandin D2 typically involves the stereoselective reduction of Prostaglandin D2. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 15®-Prostaglandin D2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions: 15®-Prostaglandin D2 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different stereoisomers or derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various stereoisomers and derivatives of 15®-Prostaglandin D2, each with potentially unique biological activities.
科学研究应用
15®-Prostaglandin D2 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and regulation of immune responses.
Medicine: Explored for its potential therapeutic effects in conditions such as asthma, allergic reactions, and inflammation.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 15®-Prostaglandin D2 involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound primarily targets the DP1 and DP2 receptors, which are involved in the regulation of immune responses and inflammation.
相似化合物的比较
Prostaglandin D2: The parent compound, differing in the stereochemistry of the hydroxyl group.
15(S)-Prostaglandin D2: The stereoisomer with the opposite configuration at the hydroxyl group.
Prostaglandin E2: Another prostaglandin with different biological activities and receptor targets.
Uniqueness: 15®-Prostaglandin D2 is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological function.
属性
IUPAC Name |
(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OFUVTSKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(methoxymethyl)-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-4-one](/img/structure/B7852305.png)
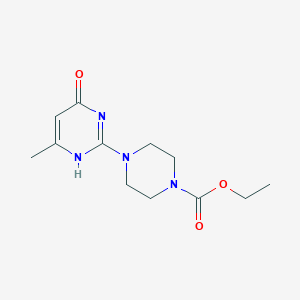
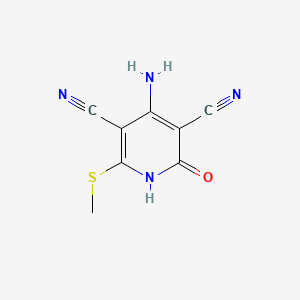
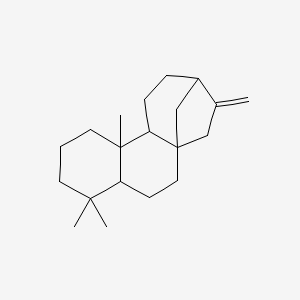
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7852331.png)
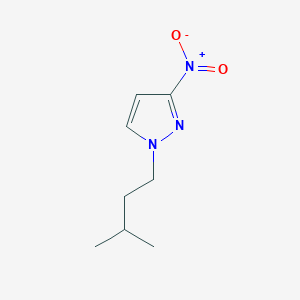
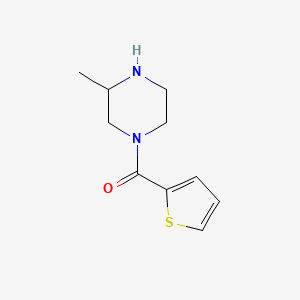
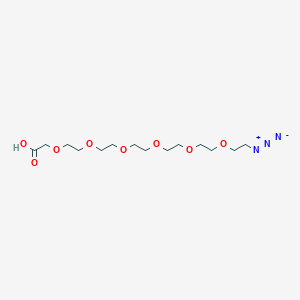
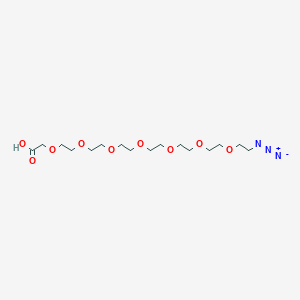
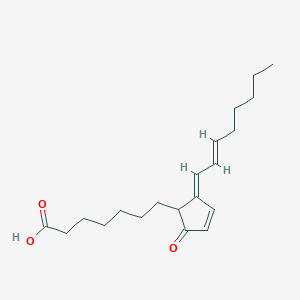
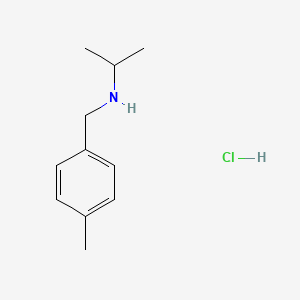
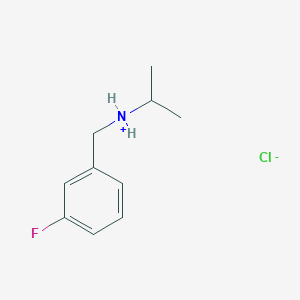
![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)
